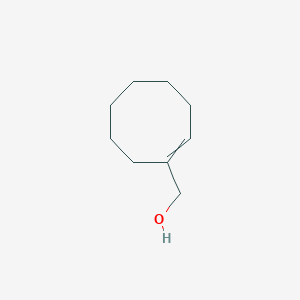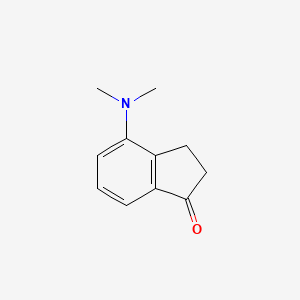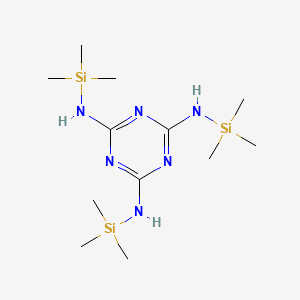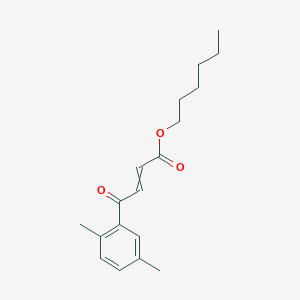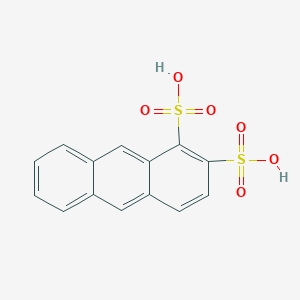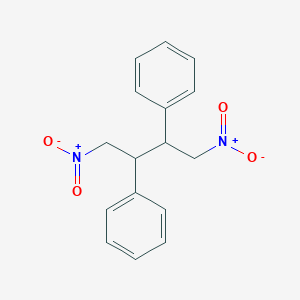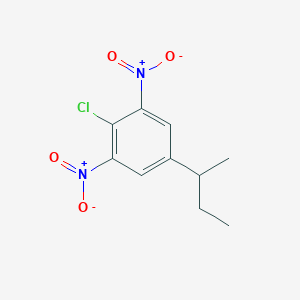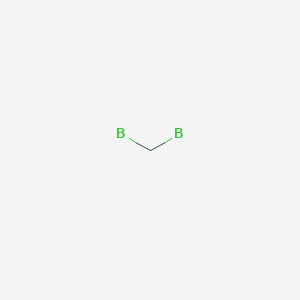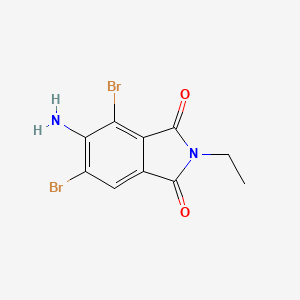
5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms into the isoindole ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Ethylation: Addition of the ethyl group via alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce various substituted isoindole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, isoindole derivatives are often studied for their potential therapeutic properties. This compound may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials. Their chemical stability and reactivity make them suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione would depend on its specific biological activity. Generally, isoindole derivatives may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-4,6-dibromo-1H-isoindole-1,3(2H)-dione: Lacks the ethyl group.
5-Amino-4,6-dichloro-2-ethyl-1H-isoindole-1,3(2H)-dione: Chlorine atoms instead of bromine.
5-Amino-4,6-dibromo-2-methyl-1H-isoindole-1,3(2H)-dione: Methyl group instead of ethyl.
Uniqueness
The presence of both bromine atoms and the ethyl group in 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione may confer unique chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
60878-39-9 |
|---|---|
Formule moléculaire |
C10H8Br2N2O2 |
Poids moléculaire |
347.99 g/mol |
Nom IUPAC |
5-amino-4,6-dibromo-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H8Br2N2O2/c1-2-14-9(15)4-3-5(11)8(13)7(12)6(4)10(14)16/h3H,2,13H2,1H3 |
Clé InChI |
ZTBIIJSYVITKGG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=CC(=C(C(=C2C1=O)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
